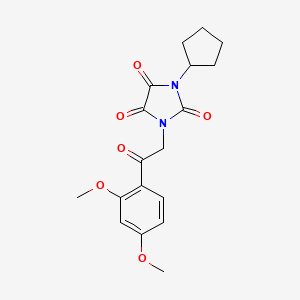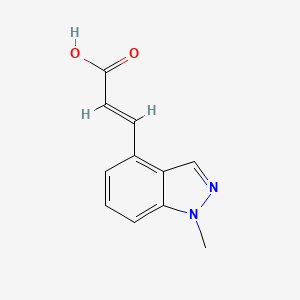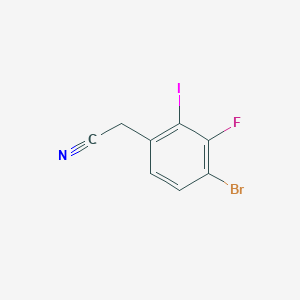![molecular formula C18H16F17NO5 B15204169 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid CAS No. 885276-27-7](/img/structure/B15204169.png)
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid is a fluorinated pharmaceutical intermediate with the molecular formula C18H16F17NO5 and a molecular weight of 649.2962 . This compound is known for its unique structure, which includes a perfluorooctyl group, making it highly hydrophobic and chemically stable.
Preparation Methods
The synthesis of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid typically involves multiple steps, starting with the preparation of the perfluorooctyl precursor. The synthetic route includes:
Formation of the perfluorooctyl precursor: This step involves the reaction of perfluorooctyl iodide with a suitable nucleophile to form the perfluorooctyl intermediate.
Coupling with malonic acid: The perfluorooctyl intermediate is then coupled with malonic acid under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The malonic acid moiety can act as a chelating agent, binding to metal ions and modulating enzyme activity .
Comparison with Similar Compounds
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid can be compared with other fluorinated malonic acid derivatives, such as:
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]propane-1,3-dioic acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]butane-1,3-dioic acid: Another derivative with a longer carbon chain, affecting its hydrophobicity and interaction with biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
885276-27-7 |
|---|---|
Molecular Formula |
C18H16F17NO5 |
Molecular Weight |
649.3 g/mol |
IUPAC Name |
2-acetamido-2-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecyl)propanedioic acid |
InChI |
InChI=1S/C18H16F17NO5/c1-7(37)36-10(8(38)39,9(40)41)5-3-2-4-6-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-6H2,1H3,(H,36,37)(H,38,39)(H,40,41) |
InChI Key |
VGSGTZIYXDLEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
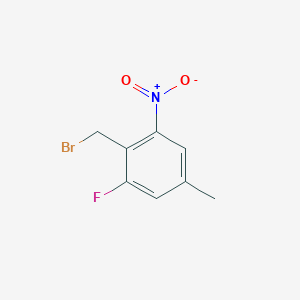

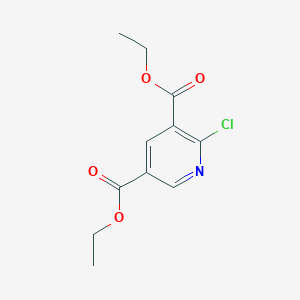
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
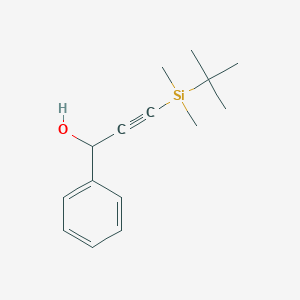
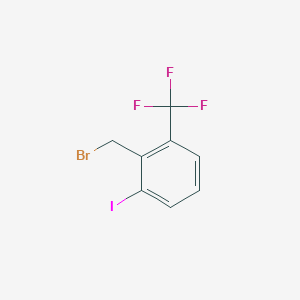
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)


